10-Propyl-9-(10-propylacridin-9(10H)-ylidene)-9,10-dihydroacridine
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Overview
Description
10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene is a heterocyclic aromatic compound with the molecular formula C32H30N2 and a molecular weight of 442.59 . It is a member of the biacridinylidene family, characterized by the presence of two acridine units connected through a central carbon atom. This compound is primarily used for research purposes in various fields of chemistry and material science .
Preparation Methods
The synthesis of 10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene typically involves the reaction of acridine derivatives with propylating agents under controlled conditions. One common method includes the use of 10-propylacridine as a starting material, which undergoes a coupling reaction to form the biacridinylidene structure . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or toluene to facilitate the coupling process
Chemical Reactions Analysis
10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the biacridinylidene structure into dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acridine nitrogen atoms.
The major products formed from these reactions include acridone derivatives, dihydroacridines, and substituted acridines .
Scientific Research Applications
10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene has several scientific research applications:
Material Science: The compound exhibits unique photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent due to its ability to interact with DNA.
Mechanism of Action
The mechanism of action of 10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function . This intercalation is facilitated by the planar structure of the acridine units, which allows the compound to insert between DNA base pairs. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components .
Comparison with Similar Compounds
10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene can be compared with other biacridinylidene derivatives, such as:
10,10’-Di(cyclohex-2-en-1-yl)-10H,10’H-9,9’-biacridinylidene: This compound has cyclohexenyl groups instead of propyl groups, which may alter its photophysical properties and reactivity.
10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene: The presence of methyl groups instead of propyl groups can affect the compound’s solubility and interaction with other molecules.
Properties
CAS No. |
121330-78-7 |
---|---|
Molecular Formula |
C32H30N2 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
10-propyl-9-(10-propylacridin-9-ylidene)acridine |
InChI |
InChI=1S/C32H30N2/c1-3-21-33-27-17-9-5-13-23(27)31(24-14-6-10-18-28(24)33)32-25-15-7-11-19-29(25)34(22-4-2)30-20-12-8-16-26(30)32/h5-20H,3-4,21-22H2,1-2H3 |
InChI Key |
XWKFJEDIPNIXRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C4=CC=CC=C4N(C5=CC=CC=C53)CCC)C6=CC=CC=C61 |
Origin of Product |
United States |
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